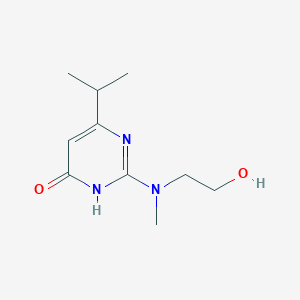
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyethyl group, a methylamino group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-isopropylpyrimidine with 2-(methylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyethyl)(methyl)amino)-6-methylpyrimidin-4-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-((2-Hydroxyethyl)(methyl)amino)-4-pyrimidinol: Lacks the isopropyl group.
2-((2-Hydroxyethyl)(methyl)amino)-6-ethylpyrimidin-4-ol: Contains an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1365941-92-9 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-6-9(15)12-10(11-8)13(3)4-5-14/h6-7,14H,4-5H2,1-3H3,(H,11,12,15) |
InChI Key |
QNPLEBTYCFDKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



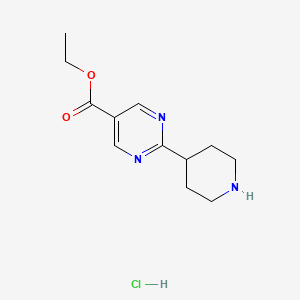

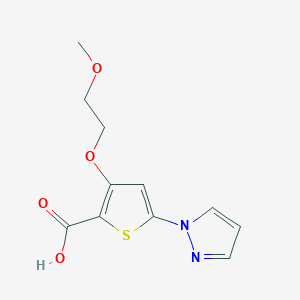
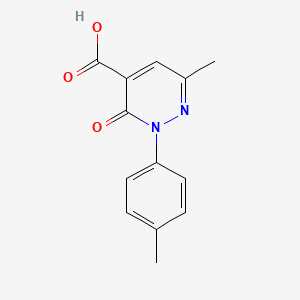
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)

![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)
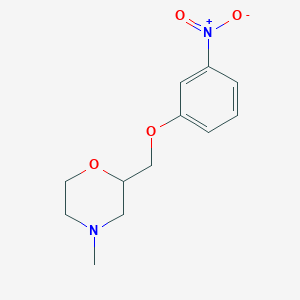



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
